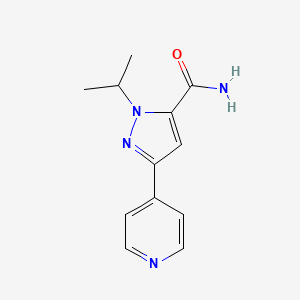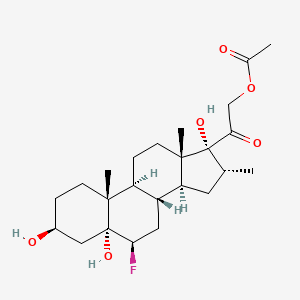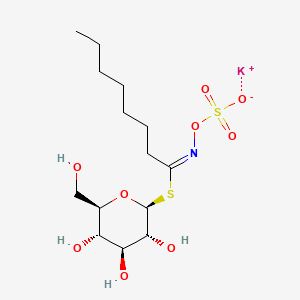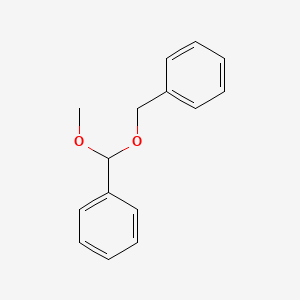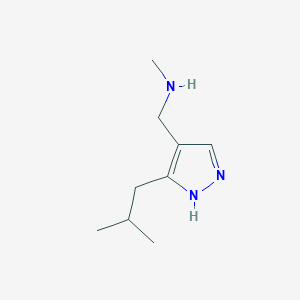
1-(3-isobutyl-1H-pyrazol-4-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Isobutyl-1H-pyrazol-4-yl)-N-methylmethanamine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an isobutyl group at the 3-position of the pyrazole ring and a methylmethanamine group at the N-position
準備方法
The synthesis of 1-(3-isobutyl-1H-pyrazol-4-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of the pyrazole core.
Introduction of the isobutyl group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a base.
Attachment of the N-methylmethanamine group: This step involves the reaction of the pyrazole derivative with N-methylmethanamine under suitable conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
化学反応の分析
1-(3-Isobutyl-1H-pyrazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the isobutyl group are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with potentially different properties and applications.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or conditions.
Industry: Its chemical stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(3-isobutyl-1H-pyrazol-4-yl)-N-methylmethanamine exerts its effects is largely dependent on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can vary, but often include signal transduction mechanisms that lead to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound.
類似化合物との比較
1-(3-Isobutyl-1H-pyrazol-4-yl)-N-methylmethanamine can be compared with other pyrazole derivatives, such as:
3-Isobutyl-1H-pyrazole: Lacks the N-methylmethanamine group, which may result in different reactivity and applications.
1-(3-Isobutyl-1H-pyrazol-4-yl)-N-ethylmethanamine: Similar structure but with an ethyl group instead of a methyl group, potentially affecting its chemical and biological properties.
4-Isobutyl-1H-pyrazole: The isobutyl group is positioned differently, which can influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H17N3 |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
N-methyl-1-[5-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C9H17N3/c1-7(2)4-9-8(5-10-3)6-11-12-9/h6-7,10H,4-5H2,1-3H3,(H,11,12) |
InChIキー |
YFLMXDFHIHLUHZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(C=NN1)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




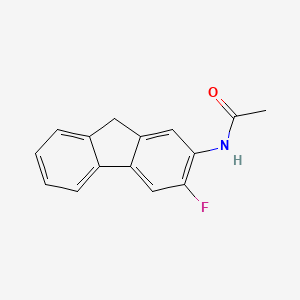
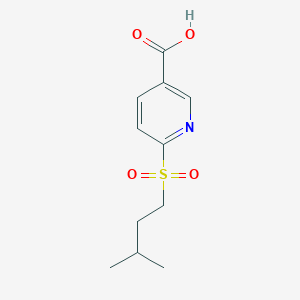
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13426038.png)
![6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B13426045.png)
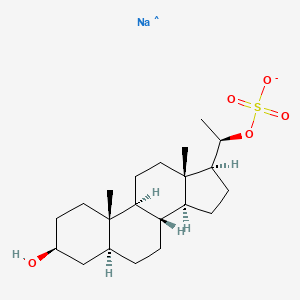
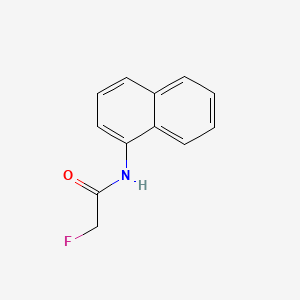
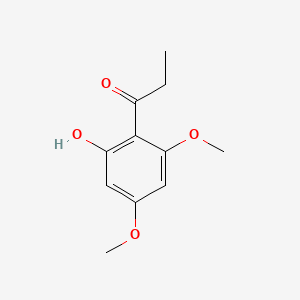
![(Z)-N'-hydroxy-2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetimidamide](/img/structure/B13426060.png)
